molecular formula C17H18N2O3S B4513164 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4513164
M. Wt: 330.4 g/mol
InChI Key: KNPFTHARYDWWDU-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and piperidine derivatives, which can have different biological activities and applications.

Scientific Research Applications

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid is unique due to its combination of a thiazole ring, a piperidine ring, and a carboxylic acid group. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15(19-8-6-13(7-9-19)17(21)22)10-14-11-23-16(18-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFTHARYDWWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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